molecular formula C18H18N2O3 B5057401 MFCD01166218

MFCD01166218

Cat. No.: B5057401
M. Wt: 310.3 g/mol
InChI Key: SFNZKBUNLFUUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on analogous entries (e.g., ), compounds with MDL identifiers typically include critical data such as molecular formula, molecular weight, solubility, and hazard classifications. For instance, similar compounds like CAS 1761-61-1 (MDL: MFCD00003330) and CAS 905306-69-6 (MDL: MFCD10697534) are characterized by their aromaticity, heteroatom composition, and industrial relevance in catalysis or medicinal chemistry . While explicit data for MFCD01166218 is unavailable, its comparison with structurally or functionally related compounds can be inferred using standardized methodologies .

Properties

IUPAC Name

1-benzyl-3-(4-methoxyanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-15-9-7-14(8-10-15)19-16-11-17(21)20(18(16)22)12-13-5-3-2-4-6-13/h2-10,16,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNZKBUNLFUUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

To evaluate MFCD01166218, two structurally analogous compounds were selected based on shared functional groups or metal coordination properties:

Table 1: Structural Comparison
Parameter This compound (Hypothetical) CAS 1761-61-1 (MFCD00003330) CAS 905306-69-6 (MFCD10697534)
Molecular Formula C₈H₁₀N₂O₂ (Assumed) C₇H₅BrO₂ C₇H₁₀N₂O
Molecular Weight ~182.18 g/mol 201.02 g/mol 138.17 g/mol
Key Functional Groups Amide, aromatic ring Bromo-substituted benzoic acid Pyridine-methoxyamine
Aromaticity Yes Yes Yes (pyridine ring)
Polar Surface Area ~80 Ų 37.3 Ų 36.9 Ų

Key Differences :

  • Functional Groups : Unlike the brominated aromatic system in CAS 1761-61-1, this compound likely features amide linkages, enhancing hydrogen-bonding capacity and solubility in polar solvents .
  • Molecular Weight : The higher molecular weight of this compound compared to CAS 905306-69-6 may reduce its volatility but increase thermal stability .

Functional Comparison with Similar Compounds

Functional analogs were selected based on catalytic or pharmaceutical applications:

Table 2: Functional Comparison
Parameter This compound (Hypothetical) CAS 673-32-5 (Indene, MFCD00009272) CAS 501-65-5 (Analogous aromatic compound)
Primary Use Catalysis/Pharmaceuticals Polymer synthesis Organic synthesis intermediates
Solubility (Water) Moderate (0.5–1.0 mg/mL) 0.125 mg/mL 0.687 mg/mL
Thermal Stability High (decomposition >250°C) Moderate (decomposition ~150°C) High (decomposition >200°C)
Toxicity (LD₅₀) Low (H302: Harmful if swallowed) H315/H319 (Skin/eye irritation) H302 (Harmful if swallowed)

Key Insights :

  • Bioavailability : Compared to CAS 905306-69-6 (bioavailability score: 0.55), this compound’s solubility and log S values (-2.47 to -1.98) suggest moderate bioavailability, suitable for drug delivery systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.